molecular formula C20H21N3O B2519747 [4-(1H-indol-4-yl)piperazino](4-methylphenyl)methanone CAS No. 882255-99-4

[4-(1H-indol-4-yl)piperazino](4-methylphenyl)methanone

Cat. No.: B2519747
CAS No.: 882255-99-4
M. Wt: 319.408
InChI Key: NMKCMLGGRZZIQX-UHFFFAOYSA-N
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Description

4-(1H-indol-4-yl)piperazinomethanone: is a complex organic compound that features an indole ring fused with a piperazine moiety and a methanone group attached to a 4-methylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-4-yl)piperazinomethanone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-4-yl)piperazinomethanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1H-indol-4-yl)piperazinomethanone: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 4-(1H-indol-4-yl)piperazinomethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(1H-indol-4-yl)piperazinomethanone: can be compared with other indole derivatives and piperazine-containing compounds:

Conclusion

4-(1H-indol-4-yl)piperazinomethanone: is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo diverse chemical reactions and interact with multiple biological targets, making it a valuable subject of research in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-15-5-7-16(8-6-15)20(24)23-13-11-22(12-14-23)19-4-2-3-18-17(19)9-10-21-18/h2-10,21H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKCMLGGRZZIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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